molecular formula C15H12IN3O4S B11326664 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11326664
M. Wt: 457.2 g/mol
InChI Key: MENQJKLEYUWKPU-UHFFFAOYSA-N
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Description

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining furan, thiadiazole, and acetamide moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of furan, thiadiazole, and acetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12IN3O4S

Molecular Weight

457.2 g/mol

IUPAC Name

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C15H12IN3O4S/c1-21-9-2-4-10(5-3-9)22-8-13(20)17-15-18-14(19-24-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18,19,20)

InChI Key

MENQJKLEYUWKPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)I

Origin of Product

United States

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